2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition and cyclization. The reaction usually starts with the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative in the presence of a suitable catalyst. For instance, sodium fluoride can be used as a catalyst under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
On an industrial scale, the synthesis might involve the use of more robust and scalable catalysts such as copper- and cobalt-incorporated magnetic ferrite nanoparticles. These catalysts not only enhance the reaction efficiency but also allow for easy separation and reuse, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromophenol: This compound shares a similar structure but lacks the chromene ring.
7-hydroxy-4-phenylchromene: Similar in structure but without the amino and bromophenyl groups.
Uniqueness
What sets 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-4-2-1-3-10(13)15-11-6-5-9(20)7-14(11)21-16(19)12(15)8-18/h1-7,15,20H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTKXKIPBJAMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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